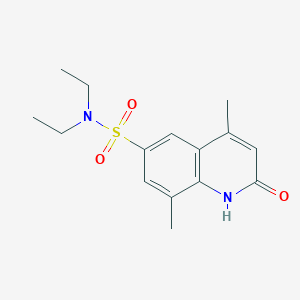![molecular formula C17H16N8O3 B11487132 2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(3-methoxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11487132.png)
2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(3-methoxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DIAMINO-5-[2-AMINO-6-(3-METHOXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino groups and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIAMINO-5-[2-AMINO-6-(3-METHOXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the reaction of guanidine with enol ethers of β-ketonitriles and enaminonitriles . This process is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or pyridine, and the reactions are typically conducted at elevated temperatures to facilitate the formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2,6-DIAMINO-5-[2-AMINO-6-(3-METHOXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically conducted under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
2,6-DIAMINO-5-[2-AMINO-6-(3-METHOXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,6-DIAMINO-5-[2-AMINO-6-(3-METHOXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and heterocyclic compounds with amino and methoxy groups. Examples include:
2,6-Diaminopyrimidine: A simpler analog with similar biological activities.
5-Amino-3-methoxypyrimidine: Another related compound with potential biological applications.
Uniqueness
What sets 2,6-DIAMINO-5-[2-AMINO-6-(3-METHOXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE apart is its unique structure, which combines multiple functional groups in a single molecule. This structural complexity contributes to its diverse range of applications and potential biological activities.
Properties
Molecular Formula |
C17H16N8O3 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-amino-5-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-6-(3-methoxyphenyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H16N8O3/c1-28-7-4-2-3-6(5-7)11-8(9-12(18)22-16(19)24-14(9)26)10-13(21-11)23-17(20)25-15(10)27/h2-5H,1H3,(H5,18,19,22,24,26)(H4,20,21,23,25,27) |
InChI Key |
KYJFGBCCADLUQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C3=C(N2)N=C(NC3=O)N)C4=C(N=C(NC4=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methoxyphenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11487053.png)
![4,8-dimethyl-6-[(4-phenylpiperazin-1-yl)sulfonyl]quinolin-2(1H)-one](/img/structure/B11487055.png)
![4-{[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-propyl-2-furonitrile](/img/structure/B11487066.png)
![2-(4-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11487080.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11487089.png)
![N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide](/img/structure/B11487091.png)

![1-[3-(4-chlorophenoxy)-5-nitrophenyl]-1H-1,2,4-triazole](/img/structure/B11487095.png)
![ethyl 5-cyano-4-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate](/img/structure/B11487098.png)
![Benzamide, N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitro-](/img/structure/B11487105.png)
![2-[4-(1-adamantyl)phenoxy]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide](/img/structure/B11487113.png)
![Ethyl 5'-amino-6'-cyano-1,2'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate](/img/structure/B11487120.png)
![methyl 4-(4-{[(4-fluorophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)butanoate](/img/structure/B11487122.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11487129.png)
